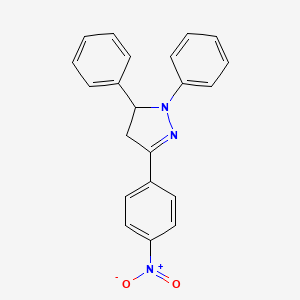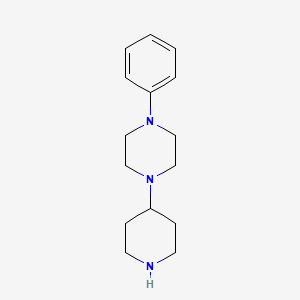![molecular formula C21H26N2OS B10883210 1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is a complex organic compound that features a spiro-quinazoline structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a cyclohexane ring and a quinazoline moiety. The presence of a phenyl group and a sulfanyl-ethanone side chain further enhances its chemical diversity.
Preparation Methods
The synthesis of 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the spiro-quinazoline core is formed by the aminomethylation of a precursor compound . The reaction typically uses formaldehyde and a primary amine in the presence of an alcohol solvent such as methanol . The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains a viable approach for research purposes.
Chemical Reactions Analysis
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Industry: While not widely used industrially, its synthesis and reactions provide valuable insights for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro-quinazoline structure may enable the compound to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone include:
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spiro-quinazoline core but differs in its substituents and overall structure.
1,2,3,4-Tetrahydroisoquinoline: Although structurally simpler, this compound also features a heterocyclic core and exhibits diverse chemical reactivity.
Properties
Molecular Formula |
C21H26N2OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-phenyl-2-spiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane]-2-ylsulfanylethanone |
InChI |
InChI=1S/C21H26N2OS/c24-19(16-9-3-1-4-10-16)15-25-20-22-18-12-6-5-11-17(18)21(23-20)13-7-2-8-14-21/h1,3-4,9-10H,2,5-8,11-15H2,(H,22,23) |
InChI Key |
RFNZCPOJXGMAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC(=N2)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883135.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10883146.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)

![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)

![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
